An In-depth Technical Guide to 4-Amino-5-bromo-2-chloropyridine: A Key Building Block in Synthetic Chemistry
An In-depth Technical Guide to 4-Amino-5-bromo-2-chloropyridine: A Key Building Block in Synthetic Chemistry
This guide provides an in-depth analysis of 4-Amino-5-bromo-2-chloropyridine, a pivotal heterocyclic intermediate for professionals in pharmaceutical and agrochemical research. We will explore its fundamental chemical properties, logical synthetic pathways, reactivity profile, and critical applications, with a focus on the causality behind its utility in modern drug discovery and development.
Core Chemical Identity and Physicochemical Properties
4-Amino-5-bromo-2-chloropyridine is a polysubstituted pyridine derivative. Its unique arrangement of amino, bromo, and chloro functional groups on the pyridine ring imparts a distinct reactivity profile, making it a valuable and versatile building block in organic synthesis.[1]
The molecular weight of this compound is 207.46 g/mol .[2][3]
Structural and Chemical Identifiers
A precise understanding of a compound's identity is foundational to its application. The structure features a pyridine ring substituted at the C4 position with an amino group, at C5 with a bromine atom, and at C2 with a chlorine atom. This specific arrangement is key to its synthetic utility.
Caption: Chemical structure of 4-Amino-5-bromo-2-chloropyridine.
Physicochemical Data Summary
The physical properties of a compound dictate its handling, storage, and reaction conditions. This compound is typically a solid at room temperature, requiring specific storage conditions to maintain its stability.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrClN₂ | [2] |
| Molecular Weight | 207.46 g/mol | [2][3] |
| CAS Number | 857730-21-3 | [2] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 127.3-128.4 °C | [4] |
| Boiling Point (Predicted) | 315.5 ± 37.0 °C | [4] |
| Density (Predicted) | 1.834 ± 0.06 g/cm³ | [4] |
| Storage Temperature | 2-8°C (refrigerated) | [1][4] |
| Purity | ≥ 97-98% (HPLC) | [1][2] |
Synthesis and Reactivity Insights
Synthetic Strategy
While specific, detailed reports on the synthesis of 4-Amino-5-bromo-2-chloropyridine are not abundant in readily available literature, a logical synthetic approach can be inferred from established pyridine chemistry. A common strategy involves the sequential modification of a simpler pyridine precursor. For instance, a plausible route could start with 2-amino-4-chloropyridine.
A patent for a related compound, 5-Bromo-2,4-dichloropyridine, describes a method starting with 2-amino-4-chloropyridine, which is first brominated using N-bromosuccinimide (NBS).[5] The resulting intermediate then undergoes diazotization followed by a Sandmeyer-type reaction to replace the amino group with a second chlorine atom.[5] This highlights a validated industrial approach for the halogenation of aminopyridine systems.
The synthesis of the target molecule would likely follow a similar initial bromination step, with subsequent reactions tailored to preserve the amino group while introducing the chloro- and bromo- substituents at the desired positions.
Reactivity Profile: A Versatile Synthetic Hub
The utility of 4-Amino-5-bromo-2-chloropyridine stems from the differential reactivity of its three functional groups. This allows for selective, stepwise modifications, making it an ideal scaffold for building molecular complexity.
-
Nucleophilic Substitution: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr). This is the most common reaction pathway, allowing for the introduction of various nucleophiles (e.g., amines, alcohols, thiols) at this position.[1]
-
Cross-Coupling Reactions: The bromine atom at the 5-position is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This enables the formation of carbon-carbon or carbon-heteroatom bonds, significantly expanding the diversity of accessible derivatives.[1]
-
Amino Group Reactivity: The amino group at the 4-position can be acylated, alkylated, or used as a directing group for further electrophilic substitution, although the ring is generally electron-deficient. It can also serve as a key interaction point in the final biologically active molecule.
This multi-functional reactivity allows researchers to use the compound as a linchpin, sequentially introducing different fragments to build a target molecule.
Caption: Reactivity pathways of 4-Amino-5-bromo-2-chloropyridine.
Applications in Drug Discovery and Agrochemicals
The structural motifs derived from this pyridine building block are prevalent in a wide range of biologically active compounds. Its stability and predictable reactivity make it an attractive starting point for medicinal and agricultural chemists.[1]
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of novel therapeutic agents.[1]
-
Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors used in oncology. The substituents can be tailored to fit into the ATP-binding pocket of specific kinases.[4]
-
Anti-inflammatory and Antimicrobial Agents: Researchers have utilized this building block to create potent compounds with anti-inflammatory and antimicrobial properties.[1] The ability to introduce diverse functional groups allows for the fine-tuning of activity and selectivity against various biological targets.[1]
Agrochemical Research
The applications of this compound extend to the development of modern agrochemicals.[1]
-
Herbicides and Pesticides: The pyridine scaffold is found in numerous commercial pesticides. By using 4-Amino-5-bromo-2-chloropyridine, chemists can efficiently synthesize libraries of new compounds for screening and development of next-generation crop protection agents.[1]
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. 4-Amino-5-bromo-2-chloropyridine is classified as having acute oral toxicity and causing skin and serious eye irritation.[6]
Hazard Identification and First Aid
| Hazard Statement | Classification | First Aid Measures |
| H301 / H302 | Toxic or Harmful if swallowed | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[6][7][8] |
| H315 | Causes skin irritation | IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, get medical advice.[6] |
| H319 | Causes serious eye irritation | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[6] |
| H335 | May cause respiratory irritation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7][9] |
Recommended Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[6][10]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][9][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is at 2-8°C.[9][11] Keep locked up and away from incompatible materials like strong oxidizing agents.[6][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][9]
Conclusion
4-Amino-5-bromo-2-chloropyridine is more than just a chemical; it is a versatile tool that unlocks significant synthetic possibilities. Its well-defined reactivity allows for controlled, sequential modifications, providing an efficient pathway to complex molecular architectures. For researchers in drug discovery and agrochemical development, a thorough understanding of this compound's properties, from its molecular weight to its specific reaction proclivities, is essential for leveraging its full potential in the creation of novel and impactful molecules.
References
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HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). 4 Amino 5 Bromo 2 Chloropyridine (5G). Retrieved from [Link]
- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
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PubChem. (n.d.). 2-Amino-5-bromo-4-chloropyridine. Retrieved from [Link]
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Isloor, A. M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
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Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet. Retrieved from [Link]
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Pathak, A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Retrieved from [Link]
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